

"5,6-dihydro-2H-pyran-2-one" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-2-one

Cat. No.: B1583612

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An In-depth Technical Guide to **5,6-dihydro-2H-pyran-2-one**

Introduction

5,6-dihydro-2H-pyran-2-one and its derivatives represent a significant class of heterocyclic compounds, also known as α,β -unsaturated δ -lactones.^[1] These compounds, found in various natural sources and also accessible through synthetic routes, have garnered considerable attention from the scientific community.^{[2][3]} Their diverse and potent biological activities make them attractive scaffolds for drug development and medicinal chemistry research.^{[1][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of **5,6-dihydro-2H-pyran-2-one**, tailored for researchers, scientists, and drug development professionals.

IUPAC Name and Chemical Structure

The nomenclature and structural details of **5,6-dihydro-2H-pyran-2-one** are fundamental to its identity in chemical literature.

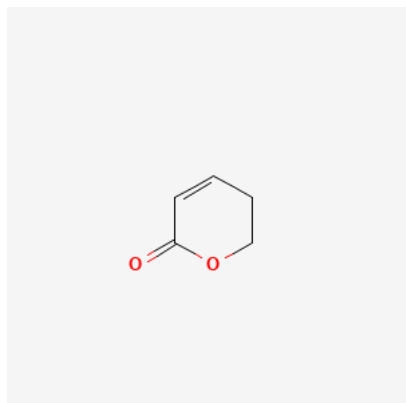
IUPAC Name: **5,6-dihydro-2H-pyran-2-one**^{[4][5]}

Synonyms:

- 2,3-dihydropyran-6-one^[4]
- 5,6-Dihydro-2-pyranone^{[4][5]}

- 5-hydroxy-2-pentenoic acid δ -lactone[4][5]

Chemical Structure:



Physicochemical Properties

A summary of the key physicochemical properties of **5,6-dihydro-2H-pyran-2-one** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₂	[4][5]
Molecular Weight	98.10 g/mol	[4]
CAS Number	3393-45-1	[4][5]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	103 °C at 10 mmHg	[3]
Density	1.139 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.483	[3]

Synthesis and Experimental Protocols

The synthesis of **5,6-dihydro-2H-pyran-2-one** can be achieved through various methods. A widely used and efficient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[2][6]

Synthesis of 5,6-dihydro-2H-pyran-2-one

Experimental Protocol:

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

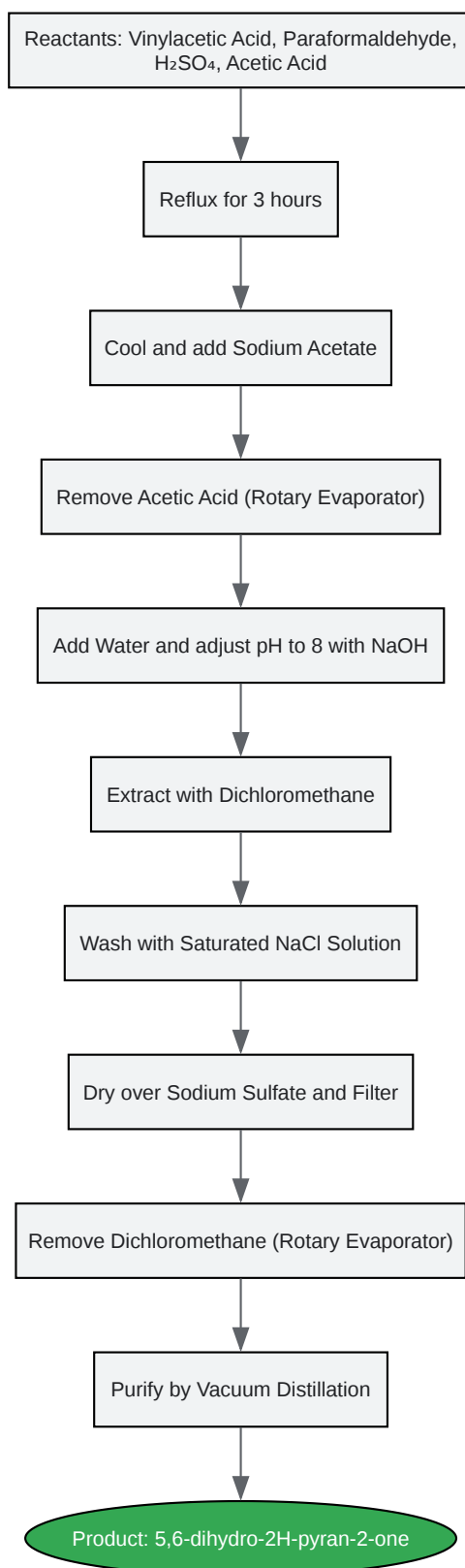
- Vinylacetic acid (0.50 mole, 43 g)
- Paraformaldehyde (1 mole as CH_2O , 30 g)
- Concentrated sulfuric acid (3 ml)
- Glacial acetic acid (125 ml)
- Anhydrous sodium acetate (16 g)
- 20% aqueous sodium hydroxide
- Dichloromethane
- Saturated aqueous sodium chloride
- Anhydrous sodium sulfate

Procedure:

- Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.[6]
- Gently reflux the mixture for 3 hours.[6]
- Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[6]
- Remove the acetic acid using a rotary evaporator at 50–55°C.[6]
- Add 100 ml of water to the residue.[6]

- Cool the flask in an ice bath and adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.[6]
- Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[6]
- Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[6]
- Dry the organic layer over anhydrous sodium sulfate and filter.[6]
- Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[6]
- Purify the oil by distillation under reduced pressure to obtain **5,6-dihydro-2H-pyran-2-one**.
[6]

Workflow for the Synthesis of 5,6-dihydro-2H-pyran-2-one



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Caption: A flowchart illustrating the key steps in the synthesis of **5,6-dihydro-2H-pyran-2-one**.

Biological Activities and Applications

5,6-dihydro-2H-pyran-2-ones are a class of compounds that exhibit a wide range of biological and pharmacological activities.^{[1][7]} These include anticancer, antifungal, antimicrobial, and anti-inflammatory properties.^[1]

Anticancer Activity

Derivatives of **5,6-dihydro-2H-pyran-2-one** have shown significant cytotoxic activity against various cancer cell lines.^[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.^[2]

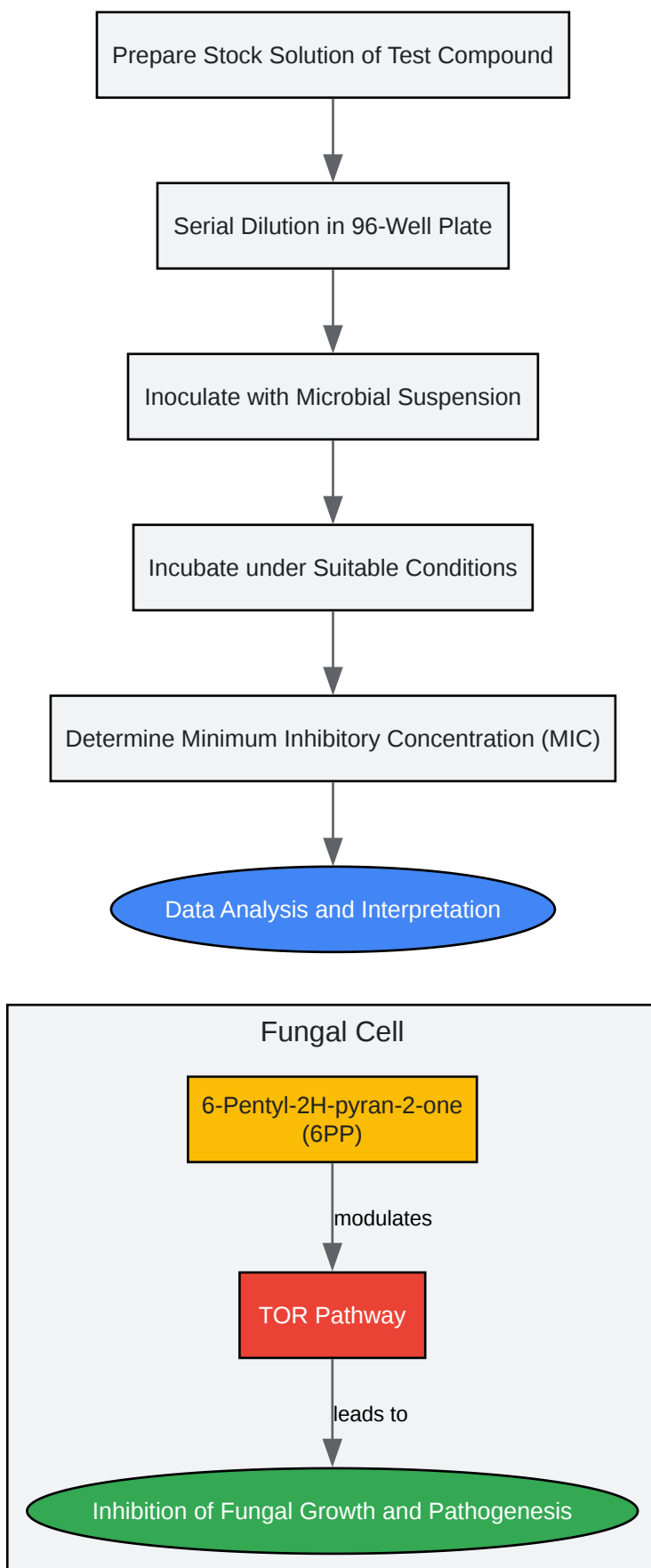
Antimicrobial and Antifungal Activity

Several pyranone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.^[3] For instance, 6-pentyl-2H-pyran-2-one, a related compound, has shown antifungal activity against multiple plant pathogenic fungi.^[8] The proposed mechanism for its antifungal action involves the TOR (Target of Rapamycin) pathway.^{[2][8]}

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

- Prepare a stock solution of the test compound in a suitable solvent.
- In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.
- Inoculate each well with a standardized suspension of the fungal strain.
- Include positive (fungus without compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.^[2]

Workflow for Antimicrobial and Antifungal Testing



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- To cite this document: BenchChem. ["5,6-dihydro-2H-pyran-2-one" IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583612#5-6-dihydro-2h-pyran-2-one-iupac-name-and-structure]

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